tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIZMVXLWUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate typically involves the reaction of 4-bromophenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used for oxidation. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. The reactions are typically carried out in organic solvents such as ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: Products include the corresponding phenyl derivative where the bromine atom is reduced.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate exhibits several notable biological activities:
- Antimicrobial Properties : The compound shows significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Its minimum inhibitory concentrations (MICs) range from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin .
- Cancer Treatment Potential : The compound's structural features suggest it may interact with various biological targets involved in cancer progression. Preliminary studies indicate effective binding to bacterial enzymes, which could be extrapolated to similar interactions in cancer cell pathways.
Case Studies and Research Findings
A variety of studies have documented the applications and effectiveness of this compound:
- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits strong bactericidal properties against both susceptible and resistant strains of bacteria, indicating its potential as a new antibiotic agent .
- Pharmacological Investigations : Interaction studies have focused on understanding how this compound binds to various targets, which is essential for determining its mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore that interacts with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the bromophenyl group and the piperidine ring can influence its binding affinity and selectivity for these targets. The tert-butyl group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron Effects: The 4-bromophenyl group in the target compound provides moderate electron withdrawal compared to stronger electron-deficient groups like cyanopyridinyl () or methylsulfonyl ().
- Solubility : The oxane-4-carbonyl substituent () introduces a polar carbonyl and ether oxygen, likely improving aqueous solubility compared to the hydrophobic bromophenyl group.
- Biological Relevance : Sulfonyl-containing analogues (e.g., methylsulfonyl in ) are associated with TG2 inhibition, suggesting that substituent choice directly impacts enzyme binding .
Functional Group Modifications
Table 2: Impact of Functional Groups on Reactivity and Stability
Key Observations :
- Bromine vs.
- Stability Challenges : Sulfonyl chlorides () hydrolyze readily, necessitating immediate use in subsequent reactions, unlike bromophenyl groups, which are more stable.
TG2 Inhibitors :
- Compounds with sulfonamide-linked indole groups () demonstrated potent TG2 inhibition (IC₅₀ values in nanomolar range), whereas bromophenyl derivatives may require structural optimization for similar efficacy.
Antiviral Research :
- Piperidin-4-yl carbamates with aminophenyl substituents () were synthesized as HIV-1 inhibitors, highlighting the scaffold's versatility. Bromophenyl analogues could be explored for similar targets.
Commercial Availability and Pricing
- Indole-Substituted Analogues : tert-Butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate () is priced at $584.00/g , reflecting the cost of complex heterocyclic synthesis.
- Bromophenyl Derivatives : Pricing for tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate () ranges from €49.00/100 mg to €573.00/50 g , indicating scalability challenges for brominated intermediates.
Biological Activity
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate (CAS: 1286266-09-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 369 Da. The structure features a piperidine ring substituted with a bromophenyl group, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the coupling of tert-butyl carbamate with piperidine derivatives. The synthetic route includes key steps such as:
- Formation of the Piperidine Derivative : Starting from commercially available piperidine precursors.
- Bromination : Introducing the bromophenyl group through electrophilic aromatic substitution.
- Carbamate Formation : Using tert-butyl chloroformate to form the carbamate linkage, which stabilizes the compound and enhances solubility.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves microtubule destabilization and caspase activation, leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 7h | MDA-MB-231 | 2.5 | Microtubule destabilization |
| 10c | HepG2 | 10.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens while maintaining selectivity over mammalian cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of similar piperidine derivatives against breast cancer cells, demonstrating that these compounds could significantly inhibit cell proliferation at low micromolar concentrations and induce apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria without significant cytotoxicity to human cell lines. This suggests potential for development into therapeutic agents for infectious diseases .
Q & A
Basic Synthesis Protocol
Q1: What is the standard synthetic route for preparing tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate? Answer: The synthesis typically involves:
Condensation : Reacting 4-bromophenyl bromide with piperidin-4-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form 1-(4-bromophenyl)piperidin-4-amine.
Protection : Introducing the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP. Solvents such as dichloromethane or THF are commonly employed .
Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced Reaction Optimization
Q2: How can reaction yields be optimized when introducing the Boc group to the piperidine intermediate? Answer: Optimization strategies include:
- Solvent Selection : Dichloromethane enhances solubility of Boc₂O, while THF improves nucleophilicity of the amine.
- Catalyst Loading : 0.1–0.5 eq. DMAP accelerates carbamate formation.
- Temperature : Maintain 0–25°C to minimize side reactions (e.g., overprotection).
- Scaling : Use continuous flow reactors for improved heat/mass transfer in large-scale synthesis .
Basic Purification Techniques
Q3: What purification methods are effective for isolating this compound? Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2) resolves Boc-protected intermediates.
- Acid-Base Extraction : Remove unreacted amine by washing with dilute HCl .
Advanced Data Contradictions
Q4: How should researchers address discrepancies in NMR data (e.g., unexpected splitting in piperidine ring signals)? Answer:
- Rotamer Analysis : Boc groups can restrict piperidine ring rotation, causing signal splitting. Use variable-temperature NMR to confirm dynamic effects.
- Impurity Identification : Compare with analogs (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) to rule out regioisomers .
Intermediate Stability
Q5: What conditions destabilize the Boc-protected intermediate during storage? Answer:
- Acidic/Basic Exposure : Hydrolysis occurs in presence of TFA or aqueous NaOH.
- Moisture : Store under inert gas (N₂/Ar) with desiccants (silica gel).
- Temperature : Degrades above 40°C; maintain at –20°C for long-term stability .
Pharmacological Applications
Q6: How does the 4-bromophenyl substituent influence biological activity in preclinical studies? Answer:
- Target Binding : The bromine atom enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
- Metabolic Stability : Bromine reduces oxidative metabolism, improving half-life in vivo.
- Comparative Studies : Analogues lacking bromine show 50% lower potency in enzyme inhibition assays .
Handling Air-Sensitive Intermediates
Q7: What precautions are necessary for handling air-sensitive intermediates in the synthesis? Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Boc deprotection).
- PPE : Wear nitrile gloves and safety goggles to prevent exposure.
- Quenching : Neutralize reactive byproducts (e.g., HBr gas) with NaOH scrubbers .
Stereochemical Outcomes
Q8: How can stereochemical integrity be maintained during piperidine functionalization? Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective alkylation.
- Protecting Groups : Boc groups minimize racemization vs. acid-labile alternatives (e.g., Cbz).
- Monitoring : Analyze optical rotation and chiral HPLC to confirm configuration .
Alternative Protecting Groups
Q9: What are viable alternatives to Boc for carbamate protection in this scaffold? Answer:
Spectroscopic Characterization
Q10: What advanced techniques resolve ambiguities in structural elucidation? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
